ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
Description
Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a brominated indole derivative characterized by a 6-bromo substituent on the indole ring and an ethyl ester group attached to the α-ketoacetate moiety. Its molecular formula is C₁₂H₁₀BrNO₃, with a molecular weight of 296.12 g/mol . Key spectral data includes:
- ¹H-NMR (DMSO-d₆, 500 MHz): δ 12.47 (1H, s, NH), 8.47 (1H, d, J=3.3 Hz), 8.08 (1H, d, J=8.5 Hz), 7.73 (1H, d, J=1.7 Hz), 7.41 (1H, dd, J=8.5, 1.8 Hz), 3.88 (3H, s, OCH₂CH₃) .
- HRESIMS (+) m/z: 281.9763/283.9745 (1:1) [M+H]⁺ .
This compound is commercially available for research purposes, with pricing varying by quantity (e.g., 250 mg for €96) . It serves as a precursor in synthesizing bioactive molecules, including anticancer agents and enzyme modulators .
Properties
IUPAC Name |
ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-5-7(13)3-4-8(9)10/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCHVILYHMZDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278760 | |
| Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-12-9 | |
| Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17826-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with 6-bromoindole as the starting material.
Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the intermediate product.
Esterification: The intermediate product is then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: The bromo group at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio-substituted indole derivatives
Scientific Research Applications
Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, a chemical compound with the CAS No. 17826-12-9, is utilized in heterocyclic building blocks research . Research on indoles, to which this compound is related, has revealed diverse applications in synthesizing various heterocyclic compounds and antibacterial agents .
Synthesis and Properties
this compound is also known as ethyl 6-bromo-α-oxo-1H-indole-3-acetate or indole-3-glyoxylic acid, 6-bromo-, ethyl ester . It has a molecular formula of C12H10BrNO3 and a molecular weight of 296.12 g/mol .
Applications
While specific case studies and comprehensive data tables for this compound are not detailed in the search results, the information available suggests its use in synthesizing complex molecules with potential biological activities .
- Synthesis of Heterocyclic Compounds: Indoles, which are structurally related to this compound, are used in synthesizing diverse heterocyclic compounds . Multicomponent reactions involving indoles have been employed to create molecules with anti-proliferative activities .
- Antibacterial Activity: Indole derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria .
- Further Functional Group Manipulations: Functional groups like bromide present in the compound provide opportunities for further manipulations, such as modern cross-coupling reactions .
Related Indole Research
Other related research involving indoles includes:
- The preparation of 2,2-Bis(6-Bromo-1-Methyl-1H-Indol-3-Yl) Ethylamine from 6-bromo-1-methylindole, which was found to be potent against methicillin-resistant S. aureus clinical strains .
- The use of marine bisindole alkaloids in synthesizing indole alkaloids containing the 1-(1H-indol-3-yl)ethane group .
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting IDH1 mutants, the compound can reduce the production of 2-hydroxyglutarate (2-HG), a metabolite associated with oncogenesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of indole-3-yl-oxoacetate derivatives are highly influenced by substituents on the indole ring and the ester/amide functional groups. Below is a comparative analysis (Table 1):
Table 1. Comparison of Ethyl 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetate with Analogues
Key Observations:
- Bromine vs.
- Ester vs. Amide : Amide derivatives (e.g., 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide) may exhibit improved solubility but reduced cell permeability compared to ester derivatives .
- Positional Isomerism : The 5-bromo isomer (CAS 17826-11-8) shares the same molecular formula as the 6-bromo compound but differs in biological targeting due to altered electronic and steric profiles .
Biological Activity
Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol. Its structure features a bromo-substituted indole ring connected to an ethyl ester and a ketone group, which are crucial for its biological activity.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit antimicrobial properties. This compound is being explored for its potential as a lead compound in developing new antimicrobial agents. The presence of the indole moiety enhances its interaction with various biological targets, making it effective against both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
Indole derivatives, including this compound, have shown promising anticancer activities. Studies suggest that this compound can inhibit cell proliferation by interacting with specific molecular targets involved in cancer progression. For instance, similar compounds have demonstrated selective cytotoxicity towards cancer cell lines, indicating their potential as anticancer agents .
The mechanism of action of this compound involves its ability to bind to various proteins and enzymes. The indole ring allows for interactions with multiple receptors, influencing cellular processes such as apoptosis and cell cycle regulation. This binding capability is crucial for its role as an anticancer agent, as it can inhibit enzymes that promote cell proliferation .
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Mthis compound | Methyl Structure | Similar structure but may differ in solubility and reactivity |
| Ethyl 6-bromoindole-3-carboxylate | Indole Structure | Lacks oxoacetate functionality; primarily for organic synthesis |
| Ethyl 5-bromoindolecarboxylic acid | Carboxylic Acid Structure | Contains carboxylic acid group; useful in forming amide bonds |
This table highlights how the unique ester functionality of this compound may enhance its bioactivity compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and related compounds:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. This compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent .
- Anticancer Research : Another research project investigated the cytotoxic effects of indole-based compounds on cancer cell lines. This compound showed a marked reduction in cell viability in treated cancer cells compared to controls, indicating its potential use in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
